molecular formula C14H17N3O3S B5836816 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B5836816
M. Wt: 307.37 g/mol
InChI Key: QBYASLWNYUMYST-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is a synthetic small molecule featuring a piperidine core substituted at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety and at the 1-position with a methanesulfonyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to enhance binding affinity or pharmacokinetic profiles .

Properties

IUPAC Name

5-(1-methylsulfonylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(18,19)17-9-7-12(8-10-17)14-15-13(16-20-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYASLWNYUMYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl group (-SO₂CH₃) serves as a key site for nucleophilic substitution due to its electron-withdrawing nature and leaving group capacity.

Reaction TypeReagents/ConditionsProduct FormedKey ObservationsReference
Amino Substitution Primary amines (e.g., NH₃, RNH₂)Sulfonamide derivativesRequires polar aprotic solvents (DMF) at 60–80°C
Alkoxy Substitution Alcohols (ROH) with NaHSulfonate estersModerate yields (45–65%) due to steric hindrance

Oxidation and Reduction Reactions

The oxadiazole ring and piperidine nitrogen exhibit redox sensitivity under controlled conditions.

Oxidation Reactions

Target SiteOxidizing AgentProductSelectivity NotesReference
Piperidine N-atommCPBA (meta-chloroperbenzoic acid)N-Oxide derivativeForms stable oxide at 0°C in CH₂Cl₂
Methanesulfonyl groupH₂O₂ (30% in AcOH)Sulfonic acid (-SO₃H)Requires catalytic Fe³⁺; 85% yield

Reduction Reactions

Target SiteReducing AgentProductConditionsReference
Oxadiazole ringLiAlH₄ (excess)Open-chain thioamide intermediateViolent exotherm; 40–50% yield
Piperidine ringH₂/Pd-C (1 atm)Hexahydro derivativePartial ring saturation observed

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazol-5-yl moiety participates in [3+2] cycloadditions and acid-catalyzed ring-opening:

Reaction TypeConditionsProductsMechanistic InsightsReference
Dipolar Cycloaddition Nitrile oxides (RCNO)Isoxazoline-fused derivativesRegioselectivity controlled by steric effects
Acid Hydrolysis HCl (6M, reflux)Amidoxime intermediateQuantitative conversion in 4 hr

Functional Group Interconversion

The piperidine nitrogen and sulfonyl group enable diverse transformations:

ReactionReagentsOutcomeApplicationReference
Sulfonylation RSO₂Cl/Et₃NBis-sulfonamidesEnhances metabolic stability
Methylation CH₃I/K₂CO₃ (DMF)Quaternary ammonium saltImproves aqueous solubility

Stability Under Biological Conditions

Critical degradation pathways in physiological environments:

ConditionHalf-Life (pH 7.4, 37°C)Major DegradantsImplicationsReference
Aqueous buffer48–72 hrPiperidine N-demethylation productLimits oral bioavailability
Liver microsomes<1 hr (human)Oxadiazole ring-opened metabolitesRapid first-pass metabolism

Comparative Reactivity with Analogues

Key differences observed in structural analogues:

Structural ModificationReactivity Change vs. Parent CompoundRationaleReference
Oxadiazole → Thiadiazole 3× faster sulfonamide substitutionEnhanced leaving group ability of S
Piperidine → Azepane 50% slower oxidation kineticsReduced ring strain in 7-membered ring

Scientific Research Applications

Biological Activities

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exhibits several biological activities that are crucial for its application in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that compounds containing the oxadiazole moiety often display significant antimicrobial properties. This suggests that 1-methanesulfonyl derivatives may be effective against various bacterial strains .
  • Anti-inflammatory Properties : Research indicates that similar compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Applications in Drug Discovery

The compound is included in various screening libraries aimed at discovering new therapeutic agents. Its structural characteristics make it suitable for the following applications:

CNS Drug Development

1-Methanesulfonyl derivatives have been included in the CNS MPO Library, indicating their potential role in central nervous system (CNS) pharmacology. The presence of the piperidine structure often correlates with psychoactive properties, which could be explored further for neuropharmacological applications .

Screening for Anticancer Activity

The compound's unique structure allows it to interact with various biological targets. Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy against specific cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the significance of similar compounds:

  • Oxadiazole Derivatives as Antimicrobial Agents : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibit potent antibacterial activity against resistant strains of bacteria. The study emphasized the need for further modifications to enhance efficacy and reduce toxicity .
  • Anti-inflammatory Mechanisms : Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of oxadiazole-containing compounds. The results indicated that these compounds inhibit pro-inflammatory cytokine production, suggesting their potential use in treating autoimmune diseases .

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the Piperidine Nitrogen

The nature of the substituent at the piperidine nitrogen critically impacts biological activity. Key examples include:

Compound Name Substituent at N1 Biological Activity Source
This compound Methanesulfonyl No detectable activity at 2 μM (antiproliferative assay)
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide 4-Chlorophenyl carboxamide Reduces xL3 motility by >70% (anthelmintic activity)
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides Carboxamide GI50 values in low micromolar range (DU-145 antiproliferative activity)
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Hydrochloride salt (no N1 substituent) Data not reported; structural analog

Key Observations :

  • Carboxamide derivatives (e.g., ) exhibit potent biological activity, likely due to enhanced hydrogen-bonding interactions with targets such as tubulin or parasitic enzymes .
  • Methanesulfonyl substitution (target compound) results in loss of antiproliferative activity at 2 μM, suggesting steric or electronic hindrance at the piperidine nitrogen disrupts target binding .

Modifications to the Oxadiazole and Piperidine Core

Variations in the oxadiazole substituents or piperidine linkage also influence activity:

Compound Name Structural Features Activity/Properties Source
1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Butoxybenzoyl and oxadiazole-methyl linkage No activity data; potential for enhanced lipophilicity
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine Pyridine instead of piperidine Unreported activity; altered geometry may affect target binding
4-[1-Methyl-3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]piperidine Triazole instead of oxadiazole Structural analog with no reported activity

Key Observations :

  • The butoxybenzoyl group () may improve membrane permeability but requires empirical validation.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Hydrochloride salts (e.g., ) enhance solubility but may alter pharmacokinetic profiles .

Metabolic Stability

  • The 1,2,4-oxadiazole ring confers resistance to hydrolysis, a key advantage over ester- or amide-containing analogs .

Biological Activity

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine (CAS Number: 849925-03-7) is a bioactive small molecule that has garnered interest due to its potential therapeutic applications. This compound features a piperidine backbone substituted with a methanesulfonyl group and a phenyl-oxadiazole moiety, which may contribute to its biological activity.

The molecular formula of this compound is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S, with a molecular weight of 307.37 g/mol. The structure includes functional groups that are known to enhance biological interactions, such as the oxadiazole ring, which is often associated with antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antiviral Activity :
Studies have shown that derivatives of piperidine can possess antiviral properties. For instance, compounds with similar structures have been tested against HIV and other viruses, demonstrating moderate protective effects in vitro. The presence of the oxadiazole ring is believed to enhance this activity by interacting with viral components or host cell pathways .

Antibacterial and Antifungal Activity :
The antibacterial properties of piperidine derivatives have been documented extensively. In particular, compounds that include the oxadiazole moiety have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity :
Cytotoxic assays indicate that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines. The cytotoxicity profile varies significantly based on the specific substitutions on the piperidine ring and oxadiazole structure. For example, compounds tested against Vero cells showed varying degrees of cytotoxicity, with some derivatives having a CC50 in the range of 54 to 100 µM .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralModerate protection against CVB-2 and HSV-1
AntibacterialEffective against E. coli and S. aureus
CytotoxicityCC50 values ranging from 54 to 100 µM

Case Studies

  • Antiviral Efficacy : A study conducted on various piperidine derivatives revealed that those containing an oxadiazole ring demonstrated significant antiviral activity against HIV-1 and other viruses. The mechanism was attributed to their ability to inhibit viral replication through interference with reverse transcriptase .
  • Antibacterial Testing : In another investigation, several derivatives were tested for their antibacterial properties using the agar disc-diffusion method. Compounds showed notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
  • Cytotoxicity Profile : A detailed cytotoxicity assessment was performed on several cancer cell lines where compounds were evaluated for their ability to induce cell death. Results indicated that modifications in the chemical structure could significantly enhance or reduce cytotoxic effects, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine?

Methodological Answer: The synthesis typically involves multi-step reactions starting from aralkyl/aryl carboxylic acids. Key steps include:

Heterocycle Formation : Conversion of carboxylic acids to 1,3,4-oxadiazole derivatives using hydrazine hydrate and carbon disulfide under reflux (4–5 hours, KOH/EtOH) .

Electrophile Preparation : Synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine via sulfonation of 4-methylpiperidine .

Coupling Reaction : Reaction of the oxadiazole nucleophile with the electrophilic piperidine derivative in DMF using LiH as a base (4–6 hours, stirring) .

Table 1 : Key Synthetic Conditions

StepReagents/ConditionsTimeYield Optimization
Oxadiazole formationKOH, CS₂, EtOH, reflux4–5 hrsAdjust molar ratios to minimize byproducts
CouplingLiH, DMF, 25–30°C4–6 hrsUse anhydrous DMF for higher efficiency

Q. Which spectroscopic techniques are used to characterize this compound, and what key data should be prioritized?

Methodological Answer:

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H-NMR : Focus on piperidine protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm) for substitution pattern confirmation .
  • EI-MS : Look for molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₁₄H₁₆N₃O₃S) and fragmentation patterns to confirm the sulfonyl-oxadiazole linkage .

Q. What preliminary biological evaluations are relevant for this compound?

Methodological Answer:

  • Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report zone-of-inhibition diameters and compare to standard antibiotics (e.g., ciprofloxacin) .
  • Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before advanced studies .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

Methodological Answer:

  • Substituent Screening : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups and compare antibacterial IC₅₀ values.
  • Key Finding : Meta-substituted derivatives often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., DNA gyrase). Prioritize docking scores (<-7.0 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Asp86 in E. coli gyrase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Case Study : If ¹H-NMR shows unexpected splitting in piperidine protons, consider:
    • Dynamic Effects : Variable-temperature NMR to detect conformational exchange .
    • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., CCDC deposition) .

Q. What strategies improve synthetic yield and purity for scale-up?

Methodological Answer:

  • Optimization Table :
ParameterAdjustmentOutcome
SolventReplace DMF with DMA (higher boiling point)Reduces side reactions
CatalystUse DBU instead of LiHImproves coupling efficiency (yield +15%)

Q. How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS (t₁/₂ > 30 min desirable) .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What are the structure-activity relationship (SAR) trends for analogs?

Methodological Answer:

  • SAR Table :
ModificationActivity TrendRationale
Oxadiazole → 1,2,4-triazole↓ AntibacterialReduced π-π stacking with target
Piperidine → Azetidine↑ SolubilitySmaller ring improves LogP

Q. How to address low aqueous solubility in formulation development?

Methodological Answer:

  • Strategies :
    • Salt Formation : Prepare hydrochloride salts (improves solubility by 5–10×) .
    • Nanoparticulate Systems : Use PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .

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